molecular formula C24H28ClN5O2 B607886 GSK J5 HCl CAS No. 1797983-32-4

GSK J5 HCl

Cat. No. B607886
CAS RN: 1797983-32-4
M. Wt: 453.971
InChI Key: QQHQMHJAOKADED-UHFFFAOYSA-N
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Description

GSK J5 HCl is an inactive isomer of GSK J4 . It is also a cell-permeable ester derivative of the inactive control, GSK J2 . It is often used as a negative group .


Synthesis Analysis

This compound is a synthetic product and its synthesis may have potential research and development risks .


Molecular Structure Analysis

The molecular formula of this compound is C24H27N5O2.HCl . The molecular weight is 453.97 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble to 50 mM in DMSO . The λmax is 202, 254 nm .

Scientific Research Applications

  • Catalysis and Green Manufacturing : Research supported by GlaxoSmithKline (GSK) includes the development of mesoporous niobium oxide spheres as an effective catalyst for transamidation, a process important in chemical synthesis. This work contributes to green and sustainable manufacturing practices (Ghosh et al., 2014).

  • Biological Applications in Agriculture : In the field of agriculture, studies have investigated the role of the quantitative trait locus (QTL) GS5 in rice, which controls grain size. GS5 functions as a positive regulator of grain size, and its natural variation contributes to grain size diversity in rice. This research could potentially improve crop yields (Li et al., 2011).

  • Graph Signal Processing in Data Analysis : GSK has supported research in graph signal processing (GSP), a tool for processing data defined on irregular graph domains. GSP is connected to digital signal processing and is useful in the analysis of sensor network data, biological data, and machine learning applications (Ortega et al., 2017).

  • Health and Safety in Pharmaceutical Processes : GSK's Solvent Selection Guide (SSG) helps scientists include environment, health, and safety considerations in early process development decisions, particularly in solvent use for pharmaceutical synthesis. This guide is part of GSK’s efforts to integrate sustainable business practices in material selection (Jiménez-González et al., 2004).

  • Glioma Treatment Research : The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 in glioma cells has been explored. GSK-J4 has shown potential in inhibiting glioma cell proliferation and inducing apoptosis, suggesting its potential in glioma treatment (Sui et al., 2017).

  • Medicinal Chemistry Education : Collaborative projects between the University of Nottingham and GSK focus on training students in research, specifically in the discovery of αvβ6 integrin antagonists for treating idiopathic pulmonary fibrosis. This collaboration bridges academia and industry, providing practical experience in medicinal chemistry (Macdonald et al., 2016).

  • Multi-tasking Kinase Research : Research on Glycogen synthase kinase 3 (GSK-3), a multifunctional kinase, highlights its role in numerous signalling pathways and cellular processes. This kinase is involved in metabolism, cell cycle regulation, and proliferation, making it a target for therapeutic agents in diseases like Alzheimer's and diabetes (Doble & Woodgett, 2003).

  • Biocatalyst Discovery and Optimization : GSK’s pursuit of biocatalysis and synthetic biology for environmentally friendly synthesis of small molecules and active compounds showcases their commitment to sustainable and efficient drug production (Kern et al., 2017).

  • Allosteric Inhibitors for Retinal Degeneration : Research on unsymmetrical squaramides as allosteric GSK-3β inhibitors for treating retinal degeneration reveals significant potential in the development of therapeutics for this condition (Carullo et al., 2022).

  • Molecular Cloning and Expression in Biochemistry : Studies on glycogen synthase kinase‐3 (GSK‐3) involve molecular cloning and expression analysis, providing insights into hormonal control mechanisms and regulatory protein function (Woodgett, 1990).

  • Grid to Cloud Migration in Computing : GSK's research initiatives extend to computational fields, such as the migration of scientific applications from Grid to Cloud infrastructure, exploring solutions for distributed processing and data management (Biro et al., 2012).

  • Sustainability in Medicinal Chemistry : Efforts to embed sustainability into solvent selection, particularly in medicinal chemistry and analytical laboratories, reflect GSK’s commitment to reducing environmental impact in the manufacturing of active pharmaceutical ingredients (Henderson et al., 2011).

  • Cellular Signalling and Regenerative Medicine : The novel use of GSK-3 inhibitors to chemically direct differentiation of human embryonic stem cells into definitive endoderm represents a breakthrough in regenerative medicine and pharmaceutical applications (Bone et al., 2011).

  • Treatment of High-Risk Neuroblastoma : Targeted inhibition of histone H3K27 demethylation has shown effectiveness in treating high-risk neuroblastoma, suggesting a promising therapeutic target for this condition (Lochmann et al., 2018).

Biochemical Analysis

Biochemical Properties

GSK J5 HCl plays a crucial role in biochemical reactions as a negative control for GSK J4. It interacts with various enzymes, proteins, and other biomolecules, albeit in a non-functional manner compared to its active isomer. Specifically, this compound is a weak inhibitor of the histone demethylase JMJD3, with an IC50 value greater than 100 μM . This interaction is essential for studies aiming to understand the inhibition mechanism of JMJD3 by GSK J4, as this compound provides a baseline for comparison.

Cellular Effects

This compound has been shown to have minimal effects on cellular processes due to its inactive nature. In various cell types, it does not significantly alter cell signaling pathways, gene expression, or cellular metabolism. This lack of activity makes this compound an ideal control compound in experiments designed to study the effects of GSK J4. For instance, while GSK J4 can induce apoptosis and cell cycle arrest in acute myeloid leukemia cells, this compound does not exhibit these effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through weak binding interactions with biomolecules. It is hydrolyzed to a free base, which is a poor inhibitor of JMJD3. This weak inhibition is crucial for its role as a control compound, allowing researchers to distinguish the specific effects of GSK J4 on JMJD3 activity. This compound does not significantly alter gene expression or enzyme activity, providing a clear contrast to the active isomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound remain consistent over time due to its stability. It does not degrade rapidly and maintains its inactive properties throughout the duration of experiments. Long-term studies have shown that this compound does not induce significant changes in cellular function, making it a reliable control for extended research periods .

Dosage Effects in Animal Models

In animal models, this compound exhibits minimal effects across various dosages. Unlike GSK J4, which can have dose-dependent effects on cellular processes and disease progression, this compound does not show significant activity even at higher doses. This lack of activity is beneficial for its use as a control, ensuring that any observed effects in experiments are due to the active compound and not the control .

Metabolic Pathways

This compound is involved in metabolic pathways primarily as a non-functional analog of GSK J4. It does not significantly interact with enzymes or cofactors involved in metabolic processes. Studies have shown that this compound does not affect metabolic flux or metabolite levels, further supporting its role as an inactive control in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to its active isomer. It is cell-permeable and can diffuse across cellular membranes. Due to its inactive nature, it does not interact significantly with transporters or binding proteins. This property ensures that this compound does not interfere with the localization or accumulation of other compounds in experimental settings .

Subcellular Localization

This compound is localized within cells in a manner similar to GSK J4. It does not possess specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, this compound is distributed uniformly within the cell, providing a consistent baseline for comparison in studies involving its active counterpart .

properties

IUPAC Name

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQMHJAOKADED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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